molecular formula C10H11N3O2 B13686886 6-Methoxyindole-3-carbohydrazide

6-Methoxyindole-3-carbohydrazide

Cat. No.: B13686886
M. Wt: 205.21 g/mol
InChI Key: OWBKWUGWBQCOSU-UHFFFAOYSA-N
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Description

6-Methoxyindole-3-carbohydrazide is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The methoxy group at the 6-position and the carbohydrazide moiety at the 3-position of the indole ring confer unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyindole-3-carbohydrazide typically involves the condensation of 6-methoxyindole-3-carboxaldehyde with hydrazine derivatives. One common method is the reaction of 6-methoxyindole-3-carboxaldehyde with hydrazine hydrate under reflux conditions in methanol . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyindole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbohydrazide moiety to other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 6-Methoxyindole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

    Indole-3-carboxaldehyde: A precursor in the synthesis of various indole derivatives.

    6-Methoxyindole: Lacks the carbohydrazide moiety but shares the methoxy group at the 6-position.

    Indole-3-carbohydrazide: Similar structure but without the methoxy group.

Uniqueness: 6-Methoxyindole-3-carbohydrazide is unique due to the presence of both the methoxy group and the carbohydrazide moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

6-methoxy-1H-indole-3-carbohydrazide

InChI

InChI=1S/C10H11N3O2/c1-15-6-2-3-7-8(10(14)13-11)5-12-9(7)4-6/h2-5,12H,11H2,1H3,(H,13,14)

InChI Key

OWBKWUGWBQCOSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)C(=O)NN

Origin of Product

United States

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